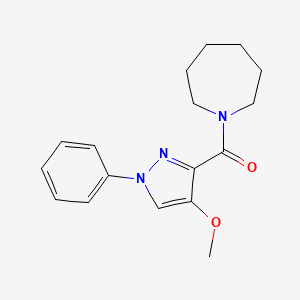
(4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone, also known as MPTM, is a novel compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MPTM is a synthetic compound that belongs to the class of piperidine-triazole derivatives. This compound has shown promising results in various scientific studies, making it a subject of interest for researchers.
Mécanisme D'action
The exact mechanism of action of (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone is not fully understood. However, it is believed that (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone acts on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone has also been shown to exhibit binding affinity for GABA receptors, which may contribute to its anticonvulsant properties.
Biochemical and Physiological Effects
(4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone has also been shown to have antioxidant properties and can protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone has several advantages as a research compound. It is relatively easy to synthesize and can be obtained in large quantities. (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone has also been shown to have a favorable safety profile, with no significant toxic effects observed in animal studies. However, one limitation of (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its use for specific applications.
Orientations Futures
There are several future directions for the research on (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone. One potential avenue of research is to investigate the potential use of (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is to optimize the synthesis method of (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone to improve its yield and purity. Additionally, further studies are needed to elucidate the exact mechanism of action of (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone and its potential applications in medicinal chemistry.
Méthodes De Synthèse
The synthesis of (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone involves the condensation of 4-methylpiperidine and 2-phenyl-4H-1,2,4-triazole-3(4H)-one using a coupling agent. The reaction is carried out in the presence of a base and an organic solvent to yield (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone. The synthesis method of (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
(4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as an anticonvulsant, antidepressant, and analgesic agent. (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(4-methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-12-7-9-18(10-8-12)15(20)14-11-16-19(17-14)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIARSREHIHSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7480843.png)
![Ethyl 4-[4-[(4-acetamidophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7480857.png)





![ethyl (E)-2-cyano-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoate](/img/structure/B7480906.png)

![1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7480926.png)
![5-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B7480935.png)

